molecular formula C15H17NO2 B12951876 5-(Benzyloxy)-4-methoxy-2-methylaniline

5-(Benzyloxy)-4-methoxy-2-methylaniline

Cat. No.: B12951876
M. Wt: 243.30 g/mol
InChI Key: WTVCSRKZOAQZTQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-methoxy-2-methylaniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxy-2-methylaniline, is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The amino group is protected by benzylation using benzyl chloride in the presence of a base like sodium hydroxide.

    Deprotection: Finally, the benzyl group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

5-(Benzyloxy)-4-methoxy-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylaniline: Lacks the benzyloxy group.

    5-Benzyloxy-2-methylaniline: Lacks the methoxy group.

    5-Benzyloxy-4-methoxyaniline: Lacks the methyl group.

Uniqueness

5-(Benzyloxy)-4-methoxy-2-methylaniline is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-methoxy-2-methyl-5-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO2/c1-11-8-14(17-2)15(9-13(11)16)18-10-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3

InChI Key

WTVCSRKZOAQZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC

Origin of Product

United States

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